molecular formula C17H20N2O2S B246432 [4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone

[4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone

Cat. No. B246432
M. Wt: 316.4 g/mol
InChI Key: LVELAVPEPHEFJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone, also known as MBPM, is a synthetic compound that has been the subject of scientific research in recent years. MBPM has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research and development.

Mechanism of Action

The exact mechanism of action of [4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone is not yet fully understood. However, it has been proposed that [4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone may act on the serotonergic and dopaminergic systems in the brain, which are involved in mood regulation. [4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone may also modulate the activity of GABA receptors, which are important for anxiety regulation.
Biochemical and Physiological Effects:
[4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone has been found to exhibit several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. [4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone has also been found to reduce anxiety-like behavior in rodents. In addition, [4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone has been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation.

Advantages and Limitations for Lab Experiments

One advantage of [4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone is its high potency and selectivity for its target receptors. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of [4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone is its relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on [4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone. One area of interest is its potential as a treatment for depression and anxiety disorders. Further studies are needed to investigate its efficacy and safety in humans. Another area of interest is its potential as a tool for studying the role of serotonergic and dopaminergic systems in the brain. Finally, the development of analogs of [4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone with improved pharmacokinetic properties may lead to the discovery of novel therapeutic agents.

Synthesis Methods

The synthesis of [4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone involves several steps, including the reaction of 3-methoxybenzaldehyde with piperazine, followed by the reaction of the resulting intermediate with thiophen-2-yl-methylamine. The final product is obtained through purification and isolation. The synthesis method has been optimized to produce high yields of pure [4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone.

Scientific Research Applications

[4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone has been the subject of several scientific studies due to its potential as a therapeutic agent. It has been found to exhibit anti-inflammatory, analgesic, and anxiolytic effects in animal models. [4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone has also been investigated for its potential as a treatment for depression and anxiety disorders.

properties

Molecular Formula

C17H20N2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C17H20N2O2S/c1-21-15-5-2-4-14(12-15)13-18-7-9-19(10-8-18)17(20)16-6-3-11-22-16/h2-6,11-12H,7-10,13H2,1H3

InChI Key

LVELAVPEPHEFJR-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=CS3

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=CS3

Origin of Product

United States

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